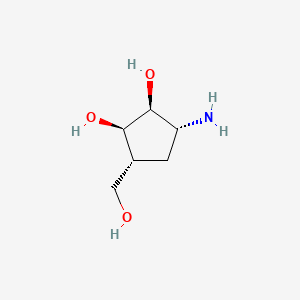

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol

Descripción general

Descripción

The compound "(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol" is a chiral cyclopentane derivative with multiple functional groups, including amino and hydroxymethyl groups. This structure is relevant in the synthesis of carbocyclic nucleosides, which are analogs of nucleosides and have significant antiviral and antineoplastic activities .

Synthesis Analysis

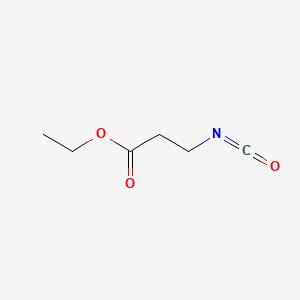

The synthesis of related cyclopentane derivatives often involves enantioselective methods starting from readily available materials. For instance, enantiomerically pure cyclopentane derivatives have been synthesized from L-aspartic acid, which is an efficient starting point due to its availability and established chirality . Another approach involves the Dieckmann cyclization of α-amino acids to form aminocyclopentanones, which can then be elaborated to the desired cyclopentane derivatives . Additionally, the use of protecting groups and selective reactions, such as the Wolff rearrangement and Curtius reaction, are crucial for maintaining the stereochemistry during synthesis .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which provides a rigid scaffold for the attachment of functional groups. The stereochemistry of the substituents is critical for the biological activity of the compounds. For example, the configuration of the amino and hydroxymethyl groups in relation to the cyclopentane ring is a key determinant of the compound's ability to mimic the structure of natural nucleosides .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions that are essential for constructing complex molecules, such as nucleoside analogs. These reactions include ring-closing metathesis, which is useful for forming cyclic structures , and aldol-based carbon-carbon bond-forming reactions, which are pivotal for introducing carbonyl groups and constructing carbocyclic rings . The high diastereoselectivity of these reactions is crucial for obtaining the desired stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives like "(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol" are influenced by their functional groups and stereochemistry. The presence of amino and hydroxymethyl groups can affect solubility, reactivity, and the overall stability of the molecule. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will influence its behavior in biological systems and its ability to interact with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

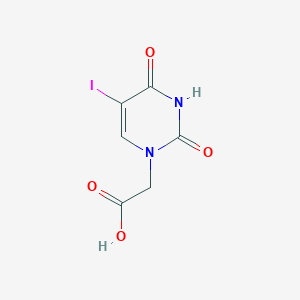

The compound (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol has been extensively studied in the context of synthetic organic chemistry. One of its key applications is as a precursor in the synthesis of carbocyclic nucleosides. These nucleosides are significant due to their antiviral and antineoplastic (anti-cancer) activities. For example, the stereocontrolled synthesis of a 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a component for carbocyclic nucleosides, demonstrates its utility in pharmaceutical synthesis (Chang et al., 1994). Another study developed a new scaffold, spirobicycloimidazoline, utilizing a derivative of this compound as a potential specific inhibitor of glycosidases, indicating its potential in developing new medicinal compounds (Nakahara et al., 2008).

Enzyme Inhibition Studies

The compound has also been investigated for its role in inhibiting specific enzymes. For instance, variants of this compound have been shown to inhibit β-glucosidases, an enzyme involved in carbohydrate digestion. This suggests its potential use in treating disorders related to carbohydrate metabolism (Boss et al., 2000).

Structural and Conformational Studies

The structure of this compound makes it a valuable tool in studying molecular recognition and the effects of steric and geometric isomerism. Such studies are crucial in the field of molecular chemistry, especially in understanding non-bonding interactions in solutions, which has implications for drug design and development (Castronuovo et al., 1996).

Biochemical Research

This compound has also been used in biochemical research, particularly in exploring the synthesis of amino acids and their derivatives. These studies have implications for the development of new bioactive compounds, which can have various pharmaceutical applications (Gaucher et al., 1994).

Safety And Hazards

The safety data sheet (SDS) for this compound suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is also suggested to use personal protective equipment as required .

Propiedades

IUPAC Name |

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-4-1-3(2-8)5(9)6(4)10/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNKBDPGQXLKRW-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370355 | |

| Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |

CAS RN |

85026-59-1 | |

| Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)